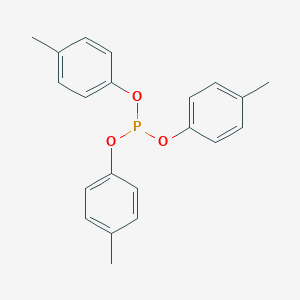

Tri-p-tolyl phosphite

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4054. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tris(4-methylphenyl) phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21O3P/c1-16-4-10-19(11-5-16)22-25(23-20-12-6-17(2)7-13-20)24-21-14-8-18(3)9-15-21/h4-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVFLQDDNUQKRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OP(OC2=CC=C(C=C2)C)OC3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060718 | |

| Record name | Phosphorous acid, tris(4-methylphenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-42-8, 25586-42-9 | |

| Record name | Phosphorous acid, tris(4-methylphenyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorous acid, tris(4-methylphenyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorous acid, tris(methylphenyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025586429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tri-p-tolyl phosphite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorous acid, tris(4-methylphenyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorous acid, tris(4-methylphenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri-p-tolyl phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tris(methylphenyl) phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(METHYLPHENYL) PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YVP05131V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tri-p-tolyl Phosphite: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-p-tolyl phosphite, an organophosphorus compound, is a versatile molecule of significant interest in both industrial and academic research. Its unique electronic and steric properties make it a valuable stabilizer, antioxidant, and intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical characteristics, synthesis, key applications, and safety protocols, offering a critical resource for professionals in chemistry and materials science.

Core Properties of this compound

The fundamental characteristics of this compound are summarized below, providing a quick reference for laboratory and research applications.

| Property | Value | Source(s) |

| CAS Number | 620-42-8 | [1][2][3][4] |

| Molecular Formula | C21H21O3P | [1][3][4] |

| Molecular Weight | 352.37 g/mol | [1][3][4] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][2] |

| Purity | ≥ 95% (GC) | [1] |

| Density | 1.13 g/mL | [1] |

| Flash Point | 93 °C (combustible liquid and vapor) | [5] |

| Solubility | Soluble in organic solvents. Air and moisture sensitive. | [4] |

| Storage | Store at room temperature under an inert gas like argon. | [1][4] |

Synonyms: Phosphorous acid tri-p-cresyl ester, Phosphorous acid tris(4-methylphenyl) ester, Tri-p-cresyl phosphite[1][2][3][4].

Synthesis of this compound

The primary industrial synthesis of this compound involves the reaction of p-cresol with phosphorus trichloride.[6] This process is a standard method for preparing aryl phosphites and requires careful control of reaction conditions to ensure high yield and purity.[6] A base is often used to neutralize the hydrogen chloride byproduct generated during the reaction.[6]

Caption: Workflow for Evaluating this compound as a Polymer Stabilizer.

References

-

This compound - Chem-Impex.

-

This compound 620-42-8 - TCI Chemicals.

-

This compound | 620-42-8 | TCI EUROPE N.V.

-

This compound | CAS 620-42-8 | SCBT.

-

Material Safety Data Sheet - this compound, Tech., 90% (GC) - Cole-Parmer.

-

This compound - LabSolu.

-

This compound | 620-42-8 - Benchchem.

-

This compound SDS - Echemi.

-

Tri-o-tolyl phosphite - Chem-Impex.

-

This compound - Starshinechemical.

Sources

Tri-p-tolyl phosphite molecular weight and formula

An In-Depth Technical Guide to Tri-p-tolyl Phosphite for Advanced Research Applications

Executive Summary

This compound is a versatile organophosphorus compound of significant interest in industrial and academic research. Characterized by the chemical formula C₂₁H₂₁O₃P, it serves multiple functions, most notably as a high-performance stabilizer and secondary antioxidant in polymer chemistry.[1] Its unique structure allows it to effectively enhance the thermal stability of plastics and elastomers by preventing oxidative degradation, thereby preserving their mechanical properties and extending their service life.[1] Beyond its role in polymer science, this compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and flame retardants.[1][2] It also functions as a ligand in coordination chemistry, aiding in the development of novel catalysts.[1] This guide provides a comprehensive overview of its core properties, synthesis, applications, and handling protocols for professionals in research and development.

Core Molecular and Physical Properties

The fundamental identity and physical characteristics of this compound are summarized below. These properties are critical for its application in various chemical processes and formulations.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₁O₃P | [1][3][4][5] |

| Molecular Weight | 352.37 g/mol | [1][3][4][5] |

| CAS Number | 620-42-8 | [1][3][4] |

| Synonyms | Phosphorous acid tri-p-cresyl ester; Tris(4-methylphenyl) phosphite | [1][4][5] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][5] |

| Density | 1.13 g/mL | [1] |

| Purity (Typical) | ≥ 95% (GC) | [1][4] |

| Flash Point | 217 °C | |

| Storage Conditions | Room temperature, under inert gas (Air and moisture sensitive) | [1] |

Synthesis and Mechanism

The industrial synthesis of triaryl phosphites, including this compound, is most commonly achieved through the reaction of a corresponding phenol with phosphorus trichloride (PCl₃).[6] This method is efficient but requires careful management of the hydrogen chloride (HCl) byproduct.

The reaction mechanism involves the nucleophilic attack of the hydroxyl group of p-cresol on the electrophilic phosphorus atom of PCl₃. This process occurs stepwise, replacing the three chlorine atoms with p-tolyloxy groups. A tertiary amine or other base is often used as an HCl scavenger to drive the reaction to completion.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Generalized Synthesis

The following protocol describes a representative lab-scale synthesis.

-

Preparation: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser connected to a nitrogen inlet.

-

Charging Reactants: Charge the flask with p-cresol (3 molar equivalents) and a dry, inert solvent such as toluene.

-

Inert Atmosphere: Purge the system with nitrogen gas.

-

Cooling: Cool the mixture in an ice bath to 0-5 °C.

-

Addition of PCl₃: Add phosphorus trichloride (1 molar equivalent) dropwise via the dropping funnel while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by GC or TLC).

-

Work-up: Filter the reaction mixture to remove the salt byproduct. Wash the filtrate with a dilute sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.

Key Applications in Research and Development

Polymeric Stabilizer and Secondary Antioxidant

This compound is a highly effective secondary antioxidant, crucial during the high-temperature processing of polymers.[6] Unlike primary antioxidants (hindered phenols) that scavenge free radicals, secondary antioxidants like phosphites function by decomposing hydroperoxides (ROOH) into non-radical, stable products.[6] This action prevents the chain-branching step of autoxidation, which would otherwise lead to rapid material degradation.

The mechanism involves the oxidation of the phosphite ester to a phosphate ester: ROOH + P(O-p-tolyl)₃ → ROH + O=P(O-p-tolyl)₃

Caption: Role of this compound in preventing polymer degradation.

Intermediate in Organic Synthesis

This compound is a valuable building block for synthesizing a range of organic compounds.[1][2] Its reactivity allows for the creation of other phosphite esters through transesterification, which are key intermediates in producing flame retardants and lubricants.[1] In pharmaceutical and agrochemical research, it can be used to introduce phosphorus-containing moieties into complex molecules.

Ligand in Coordination Chemistry

In the field of organometallic chemistry, this compound serves as a phosphite ligand.[1] Ligands are critical for tuning the electronic and steric properties of metal catalysts. By coordinating to a metal center, it can influence the catalyst's reactivity, selectivity, and stability, making it useful in the development of new catalytic systems for reactions like cross-coupling and hydroformylation.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with specific hazards under the Globally Harmonized System (GHS).

| Hazard Information | GHS Classification |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention. |

Data sourced from[7].

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[8] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[8] As the material is sensitive to air and moisture, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for maintaining purity.

-

Personal Protective Equipment (PPE): Wear appropriate chemical safety goggles, nitrile gloves, and a lab coat.[8]

Conclusion

This compound is a compound with significant utility, bridging the gap between industrial polymer production and advanced chemical synthesis. Its primary role as a secondary antioxidant is well-established, offering robust protection against thermal degradation in a wide array of materials. For researchers and drug development professionals, its value as a synthetic intermediate and a tunable ligand presents numerous opportunities for innovation. A thorough understanding of its properties and adherence to strict safety protocols are paramount to leveraging its full potential in the laboratory and beyond.

References

-

This compound. A1Suppliers. [Link]

-

Material Safety Data Sheet - this compound, Tech., 90% (GC). Cole-Parmer. [Link]

-

This compound. Starshinechemical. [Link]

-

This compound SDS. SDSManager. [Link]

-

Tris(o-tolyl)phosphine. Wikipedia. [Link]

-

Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. National Center for Biotechnology Information (PMC). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. labsolu.ca [labsolu.ca]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Senior Application Scientist's Guide to the Synthesis of Tri-p-tolyl Phosphite from p-Cresol

An In-depth Technical Guide for Chemical Research and Development Professionals

Abstract

This guide provides a comprehensive, technically detailed protocol for the synthesis of tri-p-tolyl phosphite, a versatile organophosphorus compound with significant applications as an industrial antioxidant, a polymer stabilizer, and a ligand in coordination chemistry.[1] The synthesis is achieved through the esterification of p-cresol with phosphorus trichloride. This document moves beyond a simple procedural outline, offering an in-depth exploration of the reaction mechanism, critical process parameters, and the rationale behind each step. It is designed as a self-validating system for researchers, scientists, and drug development professionals, emphasizing safety, reproducibility, and high-purity outcomes. The guide includes a step-by-step experimental protocol, detailed characterization data, process safety analysis, and visual diagrams to illustrate both the chemical transformation and the laboratory workflow.

Introduction and Strategic Importance

This compound, also known as phosphorous acid tris(4-methylphenyl) ester, belongs to the class of triaryl phosphites. These compounds are of considerable industrial and academic interest. Their utility stems from the reactivity of the phosphorus(III) center, which can act as a potent nucleophile and a reducing agent. Key applications include:

-

Polymer Stabilization: It serves as an effective antioxidant and thermal stabilizer in plastics and elastomers, preventing oxidative degradation and prolonging the material's lifespan and performance.[1]

-

Organic Synthesis: It is a valuable intermediate for the synthesis of other organophosphorus compounds and is used in various named reactions.

-

Coordination Chemistry: As a ligand, it plays a role in the development of novel catalysts for chemical reactions due to its specific steric and electronic properties.[1]

The synthesis from p-cresol and phosphorus trichloride (PCl₃) is the most direct and common route. It is an exemplary esterification reaction that, while straightforward in principle, requires meticulous control over reaction conditions to achieve high yield and purity, primarily due to the hazardous and reactive nature of PCl₃.

Reaction Mechanism and Theoretical Considerations

The formation of this compound from p-cresol and PCl₃ is a classic nucleophilic substitution reaction at the phosphorus center. The overall stoichiometry is:

3 CH₃C₆H₄OH + PCl₃ → P(OC₆H₄CH₃)₃ + 3 HCl

The reaction proceeds in three successive steps, with each step involving the displacement of a chloride ion from the phosphorus atom by a p-cresol molecule.

Mechanism Breakdown:

-

Nucleophilic Attack: The oxygen atom of a p-cresol molecule, acting as a nucleophile, attacks the electrophilic phosphorus atom of PCl₃.

-

Intermediate Formation: A protonated intermediate is formed.

-

Proton Abstraction & HCl Elimination: A base present in the reaction mixture abstracts the proton from the oxygen, and a chloride ion is eliminated. This step is crucial and is repeated three times. The removal of the hydrogen chloride (HCl) byproduct by a stoichiometric amount of base is essential to drive the reaction to completion. Le Chatelier's principle dictates that removing a product (HCl) will shift the equilibrium towards the formation of the desired phosphite ester.

Without a base, the reaction is reversible and will stall as the concentration of HCl increases. Common bases include tertiary amines like pyridine or, as detailed in this guide, N,N-diethylaniline, which forms a solid, easily filterable hydrochloride salt.

Detailed Experimental Protocol

This protocol is adapted from a verified procedure for a similar phosphite ester synthesis from Organic Syntheses, a highly trusted source for reproducible chemical methods.[2]

Reagents and Materials

| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/vol) | Properties/Hazards |

| p-Cresol | 106-44-5 | 108.14 | 0.30 | 32.44 g | Corrosive, Toxic |

| Phosphorus Trichloride (PCl₃) | 7719-12-2 | 137.33 | 0.10 | 8.75 mL (13.73 g) | Highly Corrosive, Water-Reactive, Toxic by Inhalation. [3][4] |

| N,N-Diethylaniline | 91-66-7 | 149.23 | 0.30 | 47.7 mL (44.77 g) | Toxic, Combustible liquid |

| Dry Petroleum Ether (40-60°C) | 8032-32-4 | N/A | N/A | ~400 mL | Highly Flammable |

| Anhydrous Nitrogen (N₂) | 7727-37-9 | 28.01 | N/A | N/A | Inert Gas |

Equipment Setup

-

1-L three-necked, round-bottomed flask

-

Mechanical stirrer with a sealed bearing

-

Reflux condenser with a nitrogen inlet adapter

-

250-mL pressure-equalizing dropping funnel

-

Heating mantle with a temperature controller

-

Schlenk line for inert atmosphere operations

-

Sintered glass funnel for filtration

-

Vacuum distillation apparatus

Step-by-Step Synthesis Procedure

CAUTION: This entire procedure must be conducted in a well-ventilated chemical fume hood. Phosphorus trichloride is extremely dangerous and reacts violently with water.[4] Ensure all glassware is oven-dried and assembled under a positive pressure of nitrogen.

-

Reactor Preparation: Assemble the 1-L three-necked flask with the mechanical stirrer, reflux condenser, and dropping funnel. Flame-dry the entire apparatus under vacuum and backfill with dry nitrogen. Maintain a gentle positive pressure of nitrogen throughout the reaction.

-

Reagent Solution 1 (Cresol/Base): In a separate dry flask, dissolve 32.44 g (0.30 mol) of p-cresol and 47.7 mL (0.30 mol) of freshly distilled N,N-diethylaniline in 250 mL of dry petroleum ether.

-

Reagent Solution 2 (PCl₃): In the 250-mL dropping funnel, prepare a solution of 8.75 mL (0.10 mol) of phosphorus trichloride in 100 mL of dry petroleum ether.

-

Reaction Execution:

-

Transfer the p-cresol/diethylaniline solution (Solution 1) to the 1-L reaction flask.

-

Begin vigorous stirring and cool the flask in a water bath.

-

Add the PCl₃ solution (Solution 2) from the dropping funnel to the reaction flask dropwise over a period of 60-90 minutes. The rate of addition should be controlled to maintain a gentle reflux.

-

During the addition, a voluminous white precipitate of N,N-diethylaniline hydrochloride will form.

-

After the addition is complete, remove the cooling bath and heat the mixture to a gentle reflux for 1 hour with continued stirring to ensure the reaction goes to completion.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture with suction through a sintered-glass funnel to remove the N,N-diethylaniline hydrochloride precipitate.

-

Wash the solid precipitate on the funnel with two 50-mL portions of dry petroleum ether to recover any entrained product.

-

Combine the filtrate and the washings.

-

-

Solvent Removal: Concentrate the combined filtrate by distillation at atmospheric pressure to remove the bulk of the petroleum ether. CAUTION: Do not heat the residue excessively.

Purification by Vacuum Distillation

The crude this compound is a high-boiling liquid and must be purified by vacuum distillation.

-

Transfer the residual oil from the solvent removal step to a smaller round-bottomed flask suitable for distillation.

-

Assemble a vacuum distillation apparatus. It is critical to use a vacuum pump capable of reaching pressures below 15 mmHg.

-

Distill the product under high vacuum. The boiling point of the related tri-o-tolyl phosphite is reported as 238 °C at 11 mmHg, so a similar boiling point is expected for the para-isomer.[5]

-

Collect the fraction boiling at a constant temperature as the pure this compound. The product should be a colorless to light yellow, clear liquid.[6] The expected yield is typically in the range of 80-90%.

// Nodes start [label="Start: Assemble & Dry Glassware\n(N₂ Atmosphere)", fillcolor="#FBBC05"]; prepare_sol1 [label="Prepare Solution 1:\np-Cresol + Diethylaniline\nin Petroleum Ether", fillcolor="#F1F3F4"]; prepare_sol2 [label="Prepare Solution 2:\nPCl₃ in Petroleum Ether", fillcolor="#F1F3F4"]; react [label="Combine Solutions:\nAdd Sol. 2 to Sol. 1 dropwise\n(Control Temperature)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reflux [label="Heat to Reflux (1 hr)\n(Reaction Completion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cool [label="Cool to Room Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; filter [label="Filter to Remove\nAmine Hydrochloride Salt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; concentrate [label="Concentrate Filtrate\n(Remove Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; distill [label="Purify by Vacuum Distillation", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Final Product:\nPure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> prepare_sol1; start -> prepare_sol2; prepare_sol1 -> react; prepare_sol2 -> react; react -> reflux; reflux -> cool; cool -> filter; filter -> concentrate; concentrate -> distill; distill -> product; } enddot Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.1-7.3 ppm (m, 12H, Ar-H), δ ~2.3 ppm (s, 9H, Ar-CH₃). The aromatic protons will appear as two doublets (AA'BB' system). A small coupling to phosphorus (⁴JP-H) may be observed for the protons ortho to the oxygen. |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~150-155 (d, JP-C ~6-8 Hz, C-O), ~135-140 (s, C-CH₃), ~130 (s, CH), ~120 (d, JP-C ~4-5 Hz, CH), ~21 (s, CH₃). |

| ³¹P NMR (CDCl₃, 162 MHz) | δ ~ +128 ppm (s). The chemical shift for triaryl phosphites is highly characteristic. Triphenyl phosphite appears at δ +128 ppm, and the tolyl derivative is expected in a very similar region. |

| FT-IR (neat, cm⁻¹) | ~1200-1160 (strong, P-O-C stretch), ~950-850 (strong, P-O-Ar stretch), ~3050 (w, Ar C-H stretch), ~2950 (w, CH₃ stretch), ~1600, 1500 (m, Ar C=C stretch). |

Process Safety and Hazard Analysis

-

Phosphorus Trichloride (PCl₃): This is the most significant hazard. It is highly corrosive to skin, eyes, and the respiratory tract.[4] It reacts violently with water, releasing corrosive HCl gas and heat. All operations must be conducted in a chemical fume hood, and an inert atmosphere is mandatory to prevent hydrolysis. Personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber), is required.[3] An emergency shower and eyewash station must be immediately accessible. Spills should be neutralized with a dry material like sand; DO NOT USE WATER .[4]

-

p-Cresol: Toxic and corrosive. Avoid skin contact and inhalation.

-

N,N-Diethylaniline: Toxic and should be handled with care.

-

Solvents: Petroleum ether is extremely flammable. Ensure no ignition sources are present during its use and removal.

-

Waste Disposal: The N,N-diethylaniline hydrochloride salt should be treated as hazardous waste. Quench any residual PCl₃ carefully by slow addition to a stirred, cooled solution of sodium bicarbonate or another suitable base. All liquid waste containing organic solvents and phosphorus compounds must be disposed of according to institutional guidelines for hazardous chemical waste.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | 1. Incomplete reaction due to insufficient reflux time or temperature. 2. Loss of PCl₃ due to reaction with moisture in glassware or solvent. 3. Inefficient extraction of product from the amine salt. | 1. Ensure reflux is maintained for the full duration. 2. Rigorously dry all glassware and use anhydrous solvents. 3. Ensure the amine salt is thoroughly washed with dry solvent. |

| Product is Discolored | 1. Overheating during distillation. 2. Presence of impurities from starting materials. | 1. Control the distillation temperature carefully. 2. Use freshly distilled starting materials. |

| Cloudy Distillate | Co-distillation of residual amine salts or hydrolysis products. | Ensure the crude product is completely free of solids before distillation. Check for leaks in the vacuum system which could introduce moisture. |

Conclusion

This guide outlines a reliable and robust method for the synthesis of this compound. By understanding the underlying chemical principles and adhering strictly to the detailed protocol, particularly the safety measures concerning phosphorus trichloride, researchers can consistently obtain this valuable chemical intermediate in high yield and purity. The keys to success are the rigorous exclusion of moisture, the effective neutralization of the HCl byproduct, and careful purification by vacuum distillation. The analytical data provided serves as a benchmark for validating the successful synthesis of the target compound.

References

-

Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow. PubMed Central. [Link]

-

New Jersey Department of Health. Hazard Summary: Phosphorus Trichloride. [Link]

-

Princeton University Environmental Health and Safety. Phosphorus Trichloride. [Link]

-

Wikipedia. Phosphorus trichloride. [Link]

-

Brainly.in. Phosphorous tricloride on 2 phenol. [Link]

-

Organic Syntheses. An oven-dried single-necked (24/40 joint) 500 mL round-bottomed flask.... [Link]

-

SpectraBase. Tri-p-tolylphosphine - Optional[1H NMR] - Spectrum. [Link]

-

PubChem. Phosphorous acid, tris(methylphenyl) ester. [Link]

-

Organic Syntheses. triethyl phosphite. [Link]

-

University of Ottawa NMR Facility Blog. The Proton Decoupled 31P NMR Spectrum of Triphenyl Phosphate. [Link]

-

SpectraBase. Triphenylphosphite - Optional[31P NMR] - Chemical Shifts. [Link]

Sources

- 1. TRI-M-TOLYL PHOSPHATE(563-04-2) 1H NMR spectrum [chemicalbook.com]

- 2. University of Ottawa NMR Facility Blog: The Proton Decoupled 31P NMR Spectrum of Triphenyl Phosphate [u-of-o-nmr-facility.blogspot.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

An In-depth Technical Guide to the Chemical Structure and Bonding of Tri-p-tolyl Phosphite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tri-p-tolyl phosphite, a triaryl phosphite ester, is a versatile organophosphorus compound with significant applications in industrial and academic research. Its unique electronic and steric properties, derived from the central phosphorus(III) atom and the three p-tolyl substituents, make it a valuable ligand in homogeneous catalysis and a functional additive in polymer chemistry. This guide provides a comprehensive exploration of the chemical structure, bonding, synthesis, and reactivity of this compound, offering insights into its spectroscopic characterization and practical applications.

Introduction: The Significance of this compound

Organophosphorus compounds are a cornerstone of modern chemistry, with phosphite esters playing a pivotal role in numerous synthetic transformations and material science applications. This compound, formally known as tris(4-methylphenyl) phosphite, has emerged as a compound of interest due to its distinct balance of steric bulk and electronic properties.[1] It serves as a crucial building block in organic synthesis, a stabilizing agent for polymers, and a ligand in coordination chemistry, particularly for transition metal-catalyzed reactions.[2] Understanding the fundamental relationship between its structure and function is paramount for leveraging its full potential in drug development and materials science. This guide will delve into the core chemical principles governing the behavior of this compound, providing a technical foundation for researchers and professionals in the field.

Molecular Structure and Bonding

The chemical structure of this compound consists of a central phosphorus atom bonded to three p-tolyloxy groups. The phosphorus atom is in the +3 oxidation state and possesses a lone pair of electrons, which is crucial to its nucleophilic and ligand properties.

Geometric Configuration

The molecule adopts a trigonal pyramidal geometry around the central phosphorus atom, a consequence of the three bonding pairs and one lone pair of electrons, as predicted by VSEPR theory. The three bulky p-tolyl groups are arranged to minimize steric hindrance, influencing the overall shape and accessibility of the phosphorus lone pair.

Electronic Properties and Bonding

The bonding in this compound is characterized by sigma (σ) bonds between phosphorus and the oxygen atoms of the tolyloxy groups. The electronic nature of the p-tolyl groups, with their electron-donating methyl substituents, influences the electron density on the phosphorus atom. This, in turn, affects its nucleophilicity and its ability to act as a ligand.

As a ligand, this compound exhibits both σ-donating and π-accepting capabilities.[3] The phosphorus lone pair can be donated to a vacant d-orbital of a transition metal, forming a σ-bond. The π-acceptor character arises from the overlap of the metal's filled d-orbitals with the vacant σ* orbitals of the P-O bonds. This back-bonding strengthens the metal-ligand interaction and stabilizes low-valent metal centers, a key feature in many catalytic cycles.

Synthesis of this compound

The primary industrial synthesis of this compound involves the reaction of p-cresol (4-methylphenol) with phosphorus trichloride (PCl₃).[3] This reaction is a standard method for preparing aryl phosphites.

Reaction Mechanism

The synthesis proceeds through a nucleophilic substitution reaction where the hydroxyl group of p-cresol attacks the electrophilic phosphorus atom of PCl₃. The reaction is typically carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine), to neutralize the hydrogen chloride (HCl) byproduct that is formed.

Overall Reaction:

3 CH₃C₆H₄OH + PCl₃ + 3 R₃N → P(OC₆H₄CH₃)₃ + 3 R₃NH⁺Cl⁻

Experimental Protocol: Synthesis of this compound

The following is a generalized laboratory procedure for the synthesis of this compound, adapted from standard methods for preparing trialkyl phosphites.[4]

Materials:

-

p-Cresol

-

Phosphorus trichloride (freshly distilled)

-

Triethylamine (dried)

-

Anhydrous diethyl ether or toluene (solvent)

-

Magnetic stirrer

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Set up a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

-

Dissolve p-cresol and triethylamine in the anhydrous solvent in the flask.

-

Cool the flask in an ice bath.

-

Add a solution of phosphorus trichloride in the same solvent to the dropping funnel.

-

Slowly add the phosphorus trichloride solution to the stirred p-cresol solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The triethylamine hydrochloride precipitate is removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude this compound is then purified by vacuum distillation.

Spectroscopic Characterization

The structure and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the tolyl groups and the methyl protons.

-

Aromatic Protons (Ar-H): A complex multiplet in the region of δ 7.0-7.4 ppm.

-

Methyl Protons (CH₃): A singlet around δ 2.3 ppm.

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons and the methyl carbon. The aromatic carbons will show coupling to the phosphorus atom.

³¹P NMR: Phosphorus-31 NMR is a powerful tool for characterizing organophosphorus compounds. This compound is expected to exhibit a single peak in its proton-decoupled ³¹P NMR spectrum. Based on data for the analogous tri-o-tolyl phosphite, the chemical shift is anticipated to be in the range of δ 127-130 ppm .[5][6]

| Spectroscopic Data for this compound (Predicted) | |

| ¹H NMR | Aromatic H: ~7.0-7.4 ppm (multiplet), Methyl H: ~2.3 ppm (singlet) |

| ¹³C NMR | Signals in the aromatic region (with P-C coupling) and a signal for the methyl carbon. |

| ³¹P NMR | ~127-130 ppm (singlet) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for the aromatic rings and the P-O-C linkages.

-

Aromatic C-H stretching: Above 3000 cm⁻¹

-

Aromatic C=C stretching: ~1450-1600 cm⁻¹

-

P-O-C stretching: Strong bands in the fingerprint region, expected around 840–910 cm⁻¹ , based on studies of triphenyl phosphite.[3]

Chemical Reactivity

The reactivity of this compound is dominated by the nucleophilic character of the phosphorus lone pair and its susceptibility to hydrolysis.

Arbuzov Reaction

The Michaelis-Arbuzov reaction is a fundamental transformation of trivalent phosphorus esters to pentavalent phosphorus compounds.[7] In the classical Arbuzov reaction, a trialkyl phosphite reacts with an alkyl halide to form a phosphonate. Triaryl phosphites, such as this compound, are generally less reactive than their trialkyl counterparts and often require high temperatures for the reaction to proceed.[8] This is due to the lower nucleophilicity of the phosphorus atom and the strength of the aryl-oxygen bond, which is difficult to cleave in the final step of the reaction.

Modern Advancements: Palladium-Catalyzed Arbuzov Reaction

Recent research has shown that the Arbuzov reaction of triaryl phosphites with aryl iodides can be achieved under mild conditions using a palladium catalyst, with water promoting the reaction.[9][10] This methodology provides a more efficient and functional-group-tolerant route to aryl phosphonates.

Reaction Scheme: Ar-I + P(OAr')₃ --(Pd catalyst, base, H₂O)--> Ar-P(O)(OAr')₂ + Ar'I

Hydrolysis

This compound is sensitive to moisture and can undergo hydrolysis. The reaction involves the nucleophilic attack of water on the phosphorus atom, leading to the cleavage of the P-O bonds and the formation of di-p-tolyl phosphite and p-cresol. The hydrolysis can proceed under acidic, basic, or neutral conditions, with computational studies suggesting that acidic and basic conditions are more favorable.

Hydrolysis Reaction: P(OC₆H₄CH₃)₃ + H₂O → HP(O)(OC₆H₄CH₃)₂ + HOC₆H₄CH₃

Due to its susceptibility to hydrolysis, this compound should be handled and stored under anhydrous conditions.

Oxidation

The phosphorus(III) center in this compound can be readily oxidized to phosphorus(V). This can occur upon exposure to air or other oxidizing agents, leading to the formation of tri-p-tolyl phosphate.

Oxidation Reaction: 2 P(OC₆H₄CH₃)₃ + O₂ → 2 O=P(OC₆H₄CH₃)₃

Applications

The unique properties of this compound have led to its use in a variety of applications.

Ligand in Homogeneous Catalysis

This compound serves as a ligand for transition metals, particularly in nickel-catalyzed reactions. Its steric bulk and electronic properties can be tuned to influence the selectivity and activity of the catalyst.

Stabilizer and Antioxidant in Polymers

This compound is utilized as a secondary antioxidant and stabilizer in various polymers, including plastics and elastomers.[2] It functions by decomposing hydroperoxides, which are formed during the oxidative degradation of polymers, thereby preventing chain scission and maintaining the mechanical properties of the material.

Intermediate in Organic Synthesis

As a versatile organophosphorus compound, this compound is a valuable intermediate in the synthesis of other organophosphorus compounds, such as phosphonates and other phosphite esters.[2] These compounds have applications in the production of flame retardants, lubricants, and pharmaceuticals.[2]

Safety and Handling

This compound is a chemical that requires careful handling. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and oxidizing agents. Storage under an inert atmosphere is recommended to prevent hydrolysis and oxidation.

Conclusion

This compound is a multifaceted organophosphorus compound with a rich chemistry defined by its unique structural and electronic characteristics. Its role as a ligand in catalysis, a stabilizer in polymers, and a synthetic intermediate underscores its importance in various scientific and industrial domains. A thorough understanding of its synthesis, spectroscopic properties, and reactivity is essential for harnessing its full potential in the development of new technologies and therapeutic agents.

Visualizations

Chemical Structure of this compound

Caption: Ball-and-stick representation of this compound.

Synthesis of this compound Workflow

Caption: Workflow for the synthesis of this compound.

Reactivity Pathways of this compound

Caption: Key reactivity pathways of this compound.

References

-

Wikipedia. (2023). Michaelis–Arbuzov reaction. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of hydrolysis-stable organic phosphits.

-

Open PRAIRIE. (n.d.). An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Oxide, and some of their Complexes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved from [Link]

-

PubMed. (2024). Water-Promoted Mild and General Michaelis-Arbuzov Reaction of Triaryl Phosphites and Aryl Iodides by Palladium Catalysis. Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Water-Promoted Mild and General Michaelis-Arbuzov Reaction of Triaryl Phosphites and Aryl Iodides by Palladium Catalysis. Retrieved from [Link]

-

NMR-Service. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). triethyl phosphite. Retrieved from [Link]

-

ResearchGate. (2011). Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Retrieved from [Link]

-

PubChem. (n.d.). Phosphorous acid, tris(methylphenyl) ester. Retrieved from [Link]

-

SpectraBase. (n.d.). Tri-p-tolylphosphine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). Trimesitylphosphine - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]

-

Ereztech. (n.d.). Tri(p-tolyl)phosphine | Tris(4-methylphenyl)phosphine | C21H21P. Retrieved from [Link]

-

ResearchGate. (n.d.). 31P N.M.R. chemical shifts. Retrieved from [Link]

-

Ataman Kimya. (n.d.). TRIPHENYL PHOSPHITE. Retrieved from [Link]

-

ResearchGate. (n.d.). FT–IR spectrum of trioctylphosphine oxide (TOPO) showing the.... Retrieved from [Link]

- Google Patents. (n.d.). EP0553984B1 - Process for making phosphite esters.

-

ResearchGate. (n.d.). Catalytic Phosphite Hydrolysis under Neutral Reaction Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolytic stability and hydrolysis reaction mechanism of bis(2,4-di- tert-butyl)pentaerythritol diphosphite (Alkanox P-24) | Request PDF. Retrieved from [Link]

-

PubMed. (2015). Tris(tri-o-tolyl phosphite-κP)nickel: a coordinatively unsaturated nickel(0) complex. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). SUPLEMENTARY INFORMATION. Retrieved from [Link]

-

OpenRiver. (n.d.). Exploration of hydrolysis pathways of alkyl and aryl phosphites. Retrieved from [Link]

-

Chemsrc. (n.d.). tris(methylphenyl) phosphite | CAS#:25586-42-9. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of tri-m-tolyl phosphate by alkalic method. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Retrieved from [Link]

Sources

- 1. Palladium-Catalyzed Decarbonylative Michaelis-Arbuzov Reaction of Carboxylic Acids and Triaryl Phosphites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. scispace.com [scispace.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 7. Tri(o-tolyl)phosphine(6163-58-2) 1H NMR [m.chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Water-Promoted Mild and General Michaelis-Arbuzov Reaction of Triaryl Phosphites and Aryl Iodides by Palladium Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Water-Promoted Mild and General Michaelis-Arbuzov Reaction of Triaryl Phosphites and Aryl Iodides by Palladium Catalysis [organic-chemistry.org]

Tri-p-tolyl phosphite safety data sheet (SDS) information

An In-depth Technical Guide to the Safe Handling of Tri-p-tolyl Phosphite

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Approach to Safety

This compound (CAS No. 620-42-8) is a versatile organophosphorus compound with significant utility in various scientific domains. It serves as an effective antioxidant and thermal stabilizer in polymers, a key intermediate in the synthesis of flame retardants and lubricants, and a valuable ligand in coordination chemistry.[1] Its applications extend to the synthesis of pharmaceuticals and agrochemicals, making it a common reagent in both academic and industrial research laboratories.[1]

However, the same chemical properties that make this compound valuable also necessitate a thorough understanding of its potential hazards. This guide moves beyond a simple recitation of safety data sheet (SDS) points to provide a comprehensive, in-depth framework for its safe handling, storage, and emergency management. As senior application scientists, our goal is not merely to follow protocols but to understand the causality behind them, thereby creating a self-validating system of safety that protects researchers, experiments, and the environment. This document is structured to empower laboratory professionals with the knowledge to mitigate risks proactively and respond effectively to unforeseen events.

Section 1: Hazard Identification and Comprehensive Risk Profile

A complete understanding of a chemical's risk profile is the foundation of safe laboratory practice. This compound presents a significant combination of corrosive, combustible, and systemic health hazards.[2] While some data sheets may differ in the precise severity, this guide adopts the most conservative and protective classifications to ensure maximum safety.

Emergency Overview: DANGER! this compound is a combustible, slightly yellow liquid that can cause severe chemical burns to the eyes, skin, and respiratory and digestive tracts.[2] Exposure may lead to central nervous system (CNS) depression and cardiac disturbances.[2] Effects from chronic exposure may be delayed.[2] Prompt and decisive action is required in the event of any contact or spill.

GHS Hazard Profile

The Globally Harmonized System (GHS) provides a standardized language for hazard communication. The hazards associated with this compound are summarized below.

| Hazard Class | Hazard Statement | GHS Pictogram |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. (Derived from[2]) | Corrosive |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage. (Derived from[2]) | Corrosive |

| Acute Toxicity (Systemic) | May cause central nervous system depression and cardiac disturbances.[2] | Health Hazard |

| Flammability | Combustible liquid and vapor.[2] | Flammable |

Note: Some sources classify the material as causing irritation (H315/H319) rather than burns.[3] However, given the potential for severe tissue damage, treating it with the precautions required for a corrosive substance is the most prudent and self-validating approach.

Primary Routes of Exposure and Health Effects

-

Inhalation: Inhalation of vapors or mists can cause severe chemical burns to the respiratory tract, leading to symptoms such as nausea, abdominal pain, and pulmonary edema.[2] High concentrations may result in CNS depression and asphyxiation.[2]

-

Skin Contact: Direct contact causes severe skin burns and may lead to cyanosis (a bluish discoloration) of the extremities.[2]

-

Eye Contact: Contact with the eyes will cause severe burns, potentially leading to permanent corneal damage.[2]

-

Ingestion: Ingestion is extremely dangerous, causing severe burns to the gastrointestinal tract which may lead to perforation.[2] Systemic effects, including cardiac and CNS disturbances, can also occur.[2]

Section 2: The Hierarchy of Controls and Personal Protection

Effective safety management relies on a multi-layered approach to risk mitigation, known as the Hierarchy of Controls. This framework prioritizes strategies that are inherently more effective and less reliant on human behavior. Personal Protective Equipment (PPE), while essential, is the final line of defense.

Caption: The Hierarchy of Controls prioritizes safety strategies.

Engineering Controls: The First Line of Defense

Engineering controls are designed to physically isolate the researcher from the chemical hazard.

-

Chemical Fume Hood: All work with this compound must be conducted inside a certified chemical fume hood to prevent the inhalation of vapors.

-

Emergency Infrastructure: The laboratory must be equipped with a fully functional eyewash station and an emergency safety shower, with clear and unobstructed access.[2]

Administrative Controls: Standardizing Safe Practices

These controls involve procedures and policies to minimize exposure risk.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving this chemical.

-

Designated Areas: Clearly designate specific areas within the lab for the storage and handling of this compound.

-

Training: Ensure all personnel are thoroughly trained on the hazards, handling procedures, and emergency responses outlined in this guide and the substance's SDS.

Personal Protective Equipment (PPE): Essential for Direct Handling

PPE is mandatory when handling this compound. The choice of PPE is not arbitrary; it is directly dictated by the substance's corrosive and combustible properties.

| Protection Type | Specification | Rationale |

| Eye & Face Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause severe, irreversible eye damage.[2] |

| Skin Protection | - Nitrile or butyl rubber gloves (double-gloving recommended). - Flame-resistant lab coat. - Full-length pants and closed-toe shoes. | Prevents skin contact which can cause severe chemical burns.[2] Check glove manufacturer data for compatibility and breakthrough times. |

| Respiratory Protection | A NIOSH/MSHA or EN 149 approved respirator with an appropriate cartridge. | Required if there is a risk of exceeding exposure limits or if ventilation is inadequate.[2] |

Section 3: Protocols for Safe Handling, Storage, and Spills

Adherence to standardized protocols is critical for minimizing risk during routine laboratory operations and for responding effectively to accidents.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the fume hood is operational, the safety shower and eyewash are accessible, and all necessary PPE is donned correctly.

-

Dispensing: Use only glass or other compatible containers. When transferring, ground containers to prevent static discharge, which could be an ignition source.

-

Procedure: Conduct all work in the fume hood. Keep the container tightly closed when not in use.[2]

-

Post-Handling: After use, wash hands and forearms thoroughly. Decontaminate any surfaces that may have come into contact with the chemical.

-

Waste: Dispose of all contaminated materials (gloves, absorbent pads, empty containers) as hazardous waste in accordance with local, state, and federal regulations.[2]

Storage Protocol

-

Location: Store in a dedicated corrosives and flammables cabinet. The area must be cool, dry, and well-ventilated.[2]

-

Conditions: Keep the container tightly sealed to prevent exposure to moisture and air, as the material is sensitive to both. Storing under an inert gas like argon or nitrogen is best practice.

-

Incompatibilities: Segregate from all oxidizing agents and sources of ignition such as heat, sparks, or open flames.[2]

Section 4: Emergency Response and First Aid

Immediate and correct response to an exposure or spill can significantly mitigate injury. All personnel must be familiar with these procedures before working with the chemical.

Caption: A workflow for responding to spills or personnel exposure.

First Aid Measures

Immediate action is critical. The goal is to remove the chemical and seek professional medical help without delay.

| Exposure Route | First Aid Protocol |

| Eyes | Immediately flush eyes with copious amounts of water for at least 30 minutes, holding eyelids open. Do not allow the victim to rub their eyes. Seek immediate medical attention. [2] |

| Skin | Immediately flush the affected area with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention. [2] |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. [2] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [2] |

Spill Response Protocol

-

Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Ignition Sources: Remove all sources of ignition from the area.[2]

-

Containment: Wearing full PPE, absorb the spill using an inert, non-combustible material such as vermiculite, sand, or earth.[2] Do not use combustible materials like paper towels.

-

Collection: Use spark-proof tools to carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2]

-

Decontamination: Clean the spill area thoroughly.

-

Reporting: Report the incident to the laboratory supervisor or safety officer.

Section 5: Data Summaries for Quick Reference

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 620-42-8 | [2],[1],[3] |

| Molecular Formula | C₂₁H₂₁O₃P | [1], |

| Molecular Weight | 352.37 g/mol | [1], |

| Appearance | Colorless to slightly yellow clear liquid | [2],[1], |

| Density | 1.13 g/mL | [1], |

| Flash Point | 93 °C (199.4 °F) or 217 °C (423 °F) | [2],, |

| Stability | Stable under normal conditions; sensitive to air and moisture. | [2], |

| Incompatibilities | Strong oxidizing agents. | [2] |

| Decomposition | Forms carbon oxides and phosphorus oxides upon combustion. | [2] |

Note on Flash Point: The significant discrepancy in reported flash points requires a conservative approach. All safety protocols should be based on the lower value of 93 °C, treating the substance as a combustible liquid requiring precautions against ignition sources.

Toxicological Profile

| Parameter | Finding | Source(s) |

| Target Organs | Central Nervous System, Cardiovascular System | [2] |

| Acute Effects | Causes severe burns to skin, eyes, and respiratory/digestive tracts. | [2] |

| Chronic Effects | Effects may be delayed following exposure. | [2] |

| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65. | [2] |

Conclusion

This compound is a valuable chemical reagent whose utility is matched by its significant hazards. A culture of safety, grounded in a deep understanding of its chemical properties and potential risks, is non-negotiable. By implementing the multi-layered strategies outlined in this guide—from engineering controls and robust administrative procedures to the correct and consistent use of PPE—researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work. Proactive risk assessment, thorough training, and strict adherence to established protocols are the cornerstones of responsible chemical research.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, Tech., 90% (GC).

- Chem-Impex. (n.d.). This compound.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Tri-O-Tolylphosphine.

- Starshine Chemical. (n.d.). This compound.

- EcoOnline. (2024). This compound SDS.

- Sigma-Aldrich. (n.d.). Tri(p-tolyl)phosphine 98.

- TCI Chemicals. (n.d.). This compound 620-42-8.

- National Center for Biotechnology Information. (n.d.). Tri-o-tolylphosphine. PubChem Compound Database.

- Santa Cruz Biotechnology. (n.d.). Triphenyl phosphite.

- ChemicalBook. (2024). TRI-P-TOLYL PHOSPHATE - Safety Data Sheet.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- New Jersey Department of Health. (n.d.). Common Name: TRIETHYL PHOSPHITE HAZARD SUMMARY.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- TCI EUROPE N.V. (n.d.). This compound | 620-42-8.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Tri-p-tolyl Phosphite

Abstract

Tri-p-tolyl phosphite (CAS 620-42-8), a prominent organophosphorus compound, serves as a critical stabilizer, antioxidant, and intermediate in the synthesis of polymers, lubricants, and flame retardants.[1] Its efficacy and reactivity are intrinsically linked to its precise molecular structure. This technical guide provides an in-depth analysis of the core spectroscopic techniques required for the unambiguous identification and quality assessment of this compound. Tailored for researchers and professionals in drug development and material science, this document synthesizes theoretical principles with practical, field-proven insights for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Molecular Profile of this compound

This compound, also known as phosphorous acid tris(4-methylphenyl) ester, is a colorless to yellow liquid with the molecular formula C₂₁H₂₁O₃P and a molecular weight of approximately 352.37 g/mol .[1][2] Its structure, comprising a central trivalent phosphorus atom bonded to three p-cresoxy groups, is the key to its function. The lone pair of electrons on the phosphorus atom allows it to act as a nucleophile and a ligand in coordination chemistry, while its susceptibility to oxidation is fundamental to its role as an antioxidant.

Accurate spectroscopic verification is the cornerstone of its application, ensuring purity, confirming identity, and detecting degradation products, such as the corresponding phosphate. This guide establishes a self-validating system of protocols and data interpretation for the comprehensive characterization of this vital industrial chemical.

Caption: Molecular structure of this compound.

³¹P NMR Spectroscopy: The Definitive Test

Expertise & Experience: Phosphorus-31 NMR is the most direct and informative technique for characterizing organophosphorus compounds. Its 100% natural abundance, spin of ½, and wide chemical shift range make it highly sensitive to the electronic environment and oxidation state of the phosphorus nucleus.[3] For a phosphite (P(III)), the chemical shift is expected in a distinct downfield region compared to its common impurity, the corresponding phosphate (P(V)). This distinction is not merely academic; the presence of phosphate indicates oxidative degradation, which can compromise the material's performance as a stabilizer.

Authoritative Grounding: The chemical shift of trivalent phosphites is highly sensitive to the electronegativity of the bonded groups. For triaryl phosphites, such as triphenyl phosphite, the ³¹P signal typically appears around +128 ppm.[4] The addition of electron-donating methyl groups on the para position of the aromatic rings in this compound is expected to cause a slight upfield shift, though it will remain in the characteristic phosphite region.

Data Summary: ³¹P NMR

| Parameter | Expected Value | Rationale & In-Text Citations |

| Chemical Shift (δ) | ~ +127 ppm | Referenced against 85% H₃PO₄. This value is predicted based on the known shift of triphenyl phosphite (+128 ppm) and the minor electronic effect of the para-methyl groups. The key diagnostic feature is a single sharp signal in this trivalent phosphite region.[4] |

| Multiplicity | Singlet | With proton decoupling, the phosphorus atom has no neighboring active nuclei to couple with, resulting in a sharp singlet. |

| Common Impurity | ~ -18 ppm | Tri-p-tolyl phosphate, the P(V) oxidation product, would appear significantly upfield, providing a clear marker for sample degradation.[5][6] |

Experimental Protocol: Acquiring a ³¹P{¹H} NMR Spectrum

-

Sample Preparation: Dissolve 20-30 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Ensure the sample is homogeneous.

-

Instrument Setup:

-

Use a multinuclear NMR spectrometer (e.g., 400 MHz).

-

Tune the probe for ³¹P frequency.

-

Lock the field using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Acquisition Parameters:

-

Experiment: Standard one-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

-

Pulse Width: Use a 30° pulse angle to allow for a shorter relaxation delay.

-

Spectral Width: Set a wide spectral width (e.g., -50 to +200 ppm) to ensure all possible species (phosphite, phosphate) are observed.

-

Relaxation Delay (d1): Set to 2 seconds. While longer delays are needed for strict quantitation, this is sufficient for identification.

-

Number of Scans: Typically 64-128 scans are sufficient for a high signal-to-noise ratio.

-

-

Processing:

-

Apply an exponential multiplication function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier transform.

-

Phase the spectrum to achieve a flat baseline.

-

Reference the spectrum by setting the external 85% H₃PO₄ standard to 0 ppm.

-

¹H and ¹³C NMR Spectroscopy: Structural Elucidation

Expertise & Experience: While ³¹P NMR confirms the phosphorus environment, ¹H and ¹³C NMR verify the structure of the organic ligands. The molecule's C₃ symmetry simplifies these spectra considerably. For a pure sample, we expect a clean, simple set of signals corresponding to the three identical tolyl groups. Any deviation from this pattern can indicate impurities or isomers (e.g., tri-o-tolyl or tri-m-tolyl phosphite).

Authoritative Grounding: The chemical shifts and coupling constants in ¹³C NMR are particularly sensitive to the proximity of the phosphorus atom. Carbon-phosphorus couplings (J-coupling) are observable through several bonds, providing definitive evidence of the P-O-C connectivity.[7] The aromatic protons will exhibit a classic AA'BB' spin system, appearing as two distinct doublets, characteristic of 1,4-disubstituted benzene rings.

Data Summary: ¹H & ¹³C NMR (in CDCl₃)

| Nucleus | Assignment | Expected Shift (δ) | Multiplicity | J-Coupling (Hz) |

| ¹H | -CH₃ | ~ 2.3 ppm | Singlet (s) | N/A |

| Ar-H (ortho to O) | ~ 7.15 ppm | Doublet (d) | J(H,H) ≈ 8 Hz | |

| Ar-H (meta to O) | ~ 7.05 ppm | Doublet (d) | J(H,H) ≈ 8 Hz | |

| ¹³C | -CH₃ | ~ 21 ppm | Singlet | N/A |

| Ar-C (meta to O) | ~ 121 ppm | Doublet (d) | ³J(C,P) ≈ 2-4 Hz | |

| Ar-C (ortho to O) | ~ 130 ppm | Doublet (d) | ⁴J(C,P) ≈ 1-3 Hz | |

| Ar-C (-CH₃) | ~ 137 ppm | Singlet | N/A | |

| Ar-C (-O-P) | ~ 149 ppm | Doublet (d) | ²J(C,P) ≈ 5-8 Hz |

Note: Predicted values are based on data for analogous compounds such as triphenyl phosphite and tri-p-tolyl phosphate.[5][7][8][9]

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

-

Sample Preparation: Use the same sample prepared for ³¹P NMR analysis.

-

Instrument Setup (¹H): Tune the probe to the ¹H frequency, lock, and shim.

-

¹H Acquisition:

-

Experiment: Standard one-pulse sequence (zg).

-

Spectral Width: 0-12 ppm.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16 scans.

-

-

Instrument Setup (¹³C): Tune the probe to the ¹³C frequency.

-

¹³C Acquisition:

-

Experiment: Standard proton-decoupled one-pulse sequence with NOE (zgpg).

-

Spectral Width: 0-200 ppm.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 512-1024 scans, or more, depending on concentration.

-

-

Processing: Process both spectra using standard Fourier transform, phasing, and baseline correction. Reference the ¹H spectrum to residual solvent signal (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent signal (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Trustworthiness: These techniques provide orthogonal, self-validating data. IR spectroscopy confirms the presence of key functional groups, while mass spectrometry verifies the molecular weight and provides structural clues through fragmentation analysis.

IR Spectroscopy: The IR spectrum is dominated by vibrations of the P-O-C and aromatic moieties. The absence of a strong P=O stretch (around 1250-1300 cm⁻¹) is a crucial indicator of the absence of the phosphate impurity.

Mass Spectrometry: Electron Ionization (EI) is a suitable method. The molecular ion peak provides definitive confirmation of the compound's identity.

Data Summary: IR & MS

| Technique | Feature | Expected Value | Interpretation |

| FTIR | P-O-Ar Stretch | 1180-1210 cm⁻¹ (asym) | Confirms the presence of the phosphite ester linkage.[10] |

| P-O-Ar Stretch | 950-1050 cm⁻¹ (sym) | Confirms the presence of the phosphite ester linkage. | |

| Ar C=C Stretch | 1500-1600 cm⁻¹ | Aromatic ring vibrations. | |

| C-H Stretch | 2850-3100 cm⁻¹ | Aromatic and methyl C-H bonds. | |

| MS (EI) | Molecular Ion [M]⁺ | m/z 352 | Corresponds to the molecular weight of C₂₁H₂₁O₃P.[11] |

| Major Fragments | m/z 245 | [M - OC₇H₇]⁺, loss of a p-cresoxy radical. | |

| m/z 107 | [OC₇H₇]⁺, the p-cresoxy cation. |

Experimental Protocols: IR and MS

-

FTIR Protocol:

-

Acquire a background spectrum of the clean ATR crystal or salt plates (NaCl).

-

Apply a small drop of the neat liquid sample onto the ATR crystal or as a thin film between salt plates.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Perform baseline correction and peak picking.

-

-

GC-MS Protocol:

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane).

-

Inject 1 µL into a GC-MS system equipped with a standard non-polar column (e.g., DB-5).

-

Use a temperature program (e.g., ramp from 100°C to 280°C) to elute the compound.

-

Acquire mass spectra using electron ionization (70 eV) over a mass range of m/z 50-500.

-

Analyze the spectrum for the molecular ion and characteristic fragments.

-

Integrated Spectroscopic Workflow

The following diagram illustrates the logical flow for the comprehensive characterization of a this compound sample, ensuring a self-validating and trustworthy analysis.

Caption: Integrated workflow for spectroscopic verification.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process where each technique provides a unique and essential piece of the structural puzzle. ³¹P NMR serves as the primary tool for identification and purity assessment, while ¹H and ¹³C NMR confirm the organic framework. FTIR and Mass Spectrometry offer robust, orthogonal validation of functional groups and molecular weight. By following the integrated workflow and protocols outlined in this guide, researchers and quality control professionals can ensure the identity, purity, and stability of this compound with the highest degree of scientific integrity and confidence.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12106, Phosphorous acid, tris(methylphenyl) ester. Retrieved from [Link]

-

ResearchGate. (n.d.). P-31 NMR Data for Protonated Triaryl Phosphines. Retrieved from [Link]

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80271, Tri-o-tolylphosphine. Retrieved from [Link]

-

SpectraBase. (n.d.). Tri-p-tolylphosphine Spectrum. Retrieved from [Link]

-

Stenutz, R. (n.d.). tris(4-methylphenyl) phosphite. Retrieved from [Link]

-

SpectraBase. (n.d.). Trimesitylphosphine 31P NMR Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6529, Tri-p-cresyl phosphate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Triethyl phosphite. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phosphoric acid, tris(4-methylphenyl) ester. In NIST Chemistry WebBook. Retrieved from [Link]

- Dale, A. J., & Hobbs, M. E. (1971). 13C nuclear magnetic resonance of organophosphorus compounds: triphenyl phosphite and triphenyl phosphate.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11232, Tri-m-cresyl phosphate. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. trilinkbiotech.com [trilinkbiotech.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Tri-p-cresyl phosphate | C21H21O4P | CID 6529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phosphoric acid, tris(4-methylphenyl) ester [webbook.nist.gov]

- 7. 13C nuclear magnetic resonance of organophosphorus compounds: triphenyl phosphite and triphenyl phosphate - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Triphenyl phosphite(101-02-0) 13C NMR [m.chemicalbook.com]

- 9. Triphenyl phosphite(101-02-0) 1H NMR spectrum [chemicalbook.com]

- 10. Triethyl phosphite [webbook.nist.gov]

- 11. Phosphorous acid, tris(methylphenyl) ester | C21H21O3P | CID 12106 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Solubility Profile of Tri-p-tolyl Phosphite: A Comprehensive Guide for Laboratory Professionals